

"a comparative study of game balance in Dota 2 and League of Legends"

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A Comparative Study of Game Balance in Dota 2 and League of Legends

A deep dive into the balancing philosophies, methodologies, and statistical outcomes of two of the world's most popular MOBA titles.

In the highly competitive world of esports, game balance is a critical factor for maintaining player engagement, ensuring a fair competitive environment, and fostering a dynamic and evolving meta-game. This guide provides a comparative analysis of the game balance philosophies and methodologies of two of the most prominent titles in the Multiplayer Online Battle Arena (MOBA) genre: **Dota 2**, developed by Valve, and **League of Legends**, developed by Riot Games. This analysis is supported by quantitative data on hero/champion viability and a proposed experimental framework for assessing game balance.

Balancing Philosophies: A Tale of Two Approaches

The fundamental difference in the approach to game balance between **Dota 2** and **League of Legends** stems from their core design philosophies.

Dota 2: Embracing Asymmetry and Counter-Picks

Dota 2's balance philosophy, largely attributed to its lead designer, "IceFrog," appears to center on the principle of "if everything is overpowered, then nothing is." This approach allows for

heroes with exceptionally strong, situational abilities that can dominate a game under the right circumstances. The balance is therefore maintained not by homogenizing hero power levels, but by ensuring a wide array of powerful counters and strategic options are available.

Key tenets of **Dota 2**'s balancing philosophy include:

- **Emphasis on the Professional Scene:** Balance changes are heavily influenced by the professional competitive meta.^[1] Heroes that are dominant in high-level play are often subject to nerfs, even if their win rates in public matchmaking are not exceptional.^[2]
- **High Hero Agency:** Heroes in **Dota 2** often have powerful, game-changing abilities. The balance is found in the strategic depth of drafting, itemization, and in-game decision-making to counter these powerful threats.
- **Flexible Meta:** The developers are known for making significant, game-altering changes in large patches, which can dramatically shift the meta and the viability of different heroes and strategies.^[3]

League of Legends: A Data-Driven Framework for Fairness

In contrast, Riot Games has adopted a more transparent and data-driven approach to balancing League of Legends. They have publicly outlined a "Champion Balance Framework" that uses specific metrics to identify and address champions that are either too strong or too weak across different levels of play.^[4]

Riot's Champion Balance Framework is built on four player audiences:^[5]

- **Average Play:** The majority of the player base.
- **Skilled Play:** High-ranking players in solo queue.
- **Elite Play:** The top tier of solo queue players.
- **Professional Play:** Organized competitive team play.

A champion is considered for a nerf if they are overperforming in any of these four groups, while they are considered for a buff if they are underperforming in all four.^[5] This system aims

to ensure that every champion is viable for at least one segment of the player base.^[5]

Quantitative Analysis of Hero/Champion Viability

A key indicator of game balance is the diversity of viable heroes or champions in competitive play. A wider variety of picked and banned characters suggests a healthier state of balance where more strategic options are considered viable.

Table 1: Hero/Champion Pick/Ban Diversity in Professional Tournaments

Game	Tournament	Total Heroes/Champions	Heroes/Champions Picked/Banned	Percentage of Roster Utilized
Dota 2	Riyadh Masters 2024	124	110	88.7%
League of Legends	Esports World Cup 2024	168	70	41.7%

Note: Data for this table is based on publicly reported statistics from major tournaments. The number of games played in each tournament can influence these figures.

The data from these tournaments suggests that **Dota 2** has historically seen a higher percentage of its hero roster utilized in professional play compared to League of Legends.^[6] This could be attributed to **Dota 2**'s emphasis on counter-picking and situational hero strengths, which encourages a wider range of viable picks in a best-of-three or best-of-five series.

Table 2: Sample Win Rates by Skill Bracket (Illustrative)

Game	Hero/Champion	Lower Skill Bracket Win Rate	Higher Skill Bracket Win Rate
Dota 2	Meepo	~45%	>55%
Dota 2	Wraith King	>52%	~48%
League of Legends	Akali	~47%	>51%
League of Legends	Garen	>51%	~49%

Note: This table provides an illustrative example based on general trends discussed in community and statistical analyses. Actual win rates fluctuate with each patch.

In both games, certain heroes and champions exhibit varying performance across different skill levels. In **Dota 2**, mechanically complex heroes like Meepo tend to have lower win rates in lower skill brackets but excel in the hands of experienced players.^[1] Conversely, more straightforward heroes like Wraith King may have higher win rates in lower brackets. Similarly, in League of Legends, mechanically demanding champions like Akali see better performance at higher levels of play, while champions like Garen are often more successful in lower-skilled matches.^[4]

Experimental Protocols for Balance Assessment

To conduct a rigorous comparative study of game balance, a detailed experimental protocol is required. The following outlines a proposed methodology:

3.1. Data Collection

- API Data Extraction: Utilize the official APIs provided by Valve and Riot Games to collect match data. This data should include:
 - Hero/Champion picks and bans.
 - Win/loss records.
 - Player skill level (MMR/Elo).
 - In-game statistics (gold per minute, experience per minute, damage dealt, etc.).

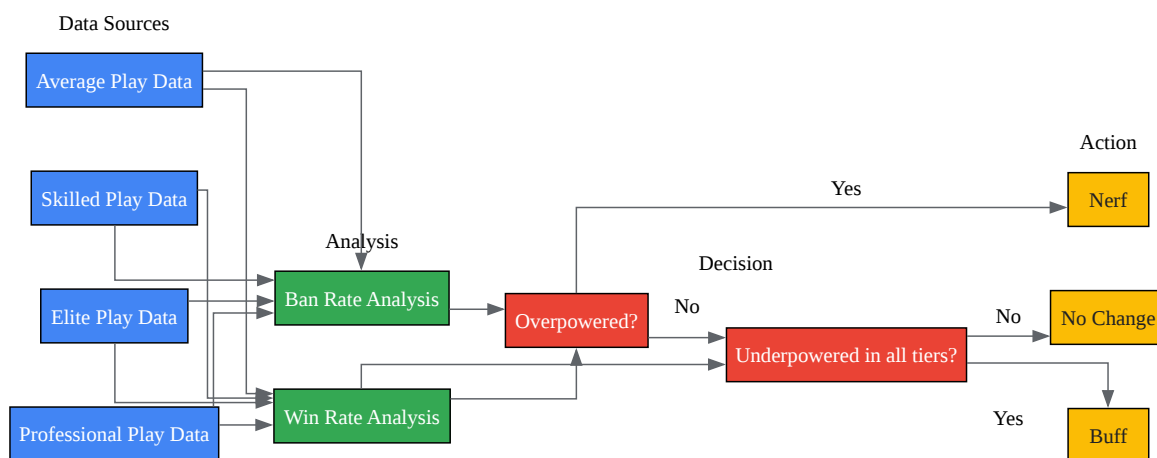
- Professional Tournament Data: Compile comprehensive datasets from major professional tournaments for both games.
- Patch Notes Analysis: Systematically categorize and analyze the nature and frequency of balance changes in patch notes for both games.

3.2. Key Metrics for Comparison

- Hero/Champion Diversity:
 - Pick Rate: The percentage of games in which a hero/champion is selected.
 - Ban Rate: The percentage of games in which a hero/champion is banned during the drafting phase.
 - Contest Rate: The combined pick and ban rate.
- Win Rate Analysis:
 - Analyze win rates for each hero/champion across different skill brackets.
 - Investigate the correlation between hero/champion experience (number of games played) and win rate.
- Patch Impact Analysis:
 - Measure the change in hero/champion pick, ban, and win rates before and after a balance patch.
 - Assess the time it takes for the meta to stabilize after a major patch.

Visualization of Balancing Frameworks and Concepts

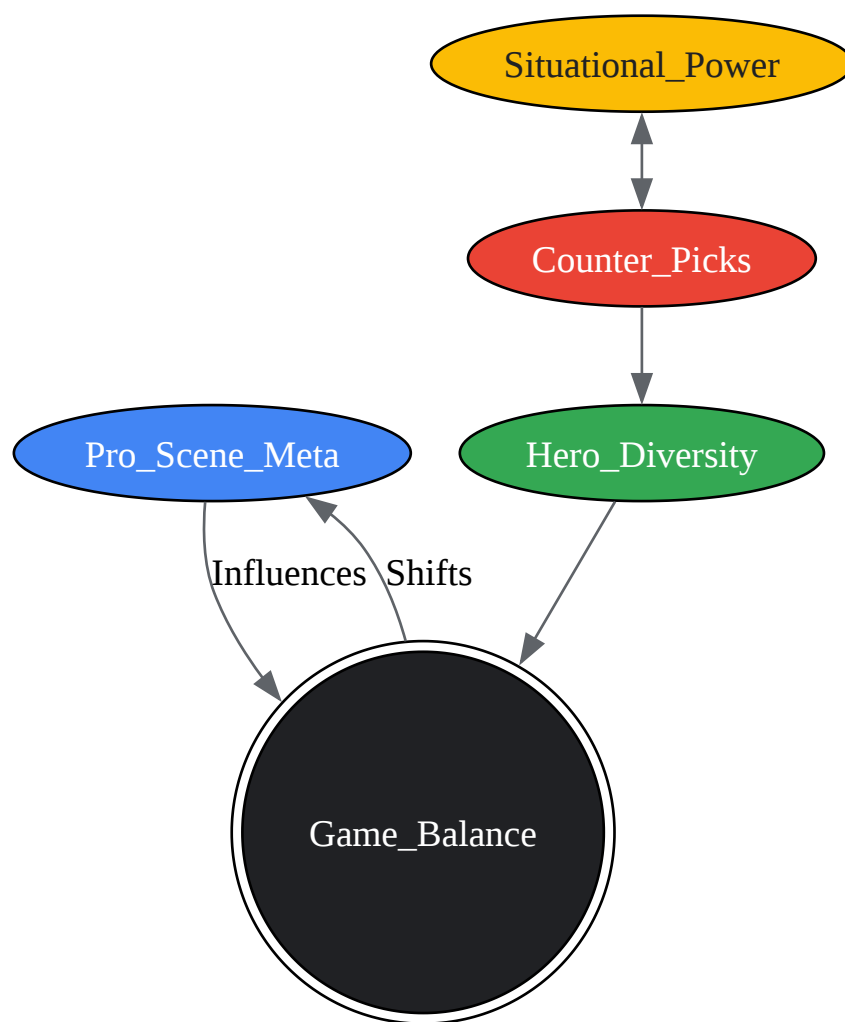
Diagram 1: Riot Games' Champion Balance Framework



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Caption: A flowchart of Riot Games' data-driven champion balance framework.

Diagram 2: Conceptual Model of **Dota** 2's Balancing Philosophy



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Caption: A conceptual model of the interconnected factors in **Dota 2**'s balance.

Conclusion

Dota 2 and League of Legends, while sharing a common genre, exhibit distinct and deeply ingrained philosophies regarding game balance. Riot Games has embraced a transparent, data-driven framework that aims for a relatively stable and fair experience across all skill levels. In contrast, Valve's approach with **Dota 2** appears to be more focused on the professional scene, allowing for greater asymmetry and "broken" heroes, with balance emerging from the vast array of strategic counters available.

The quantitative data on hero/champion diversity in professional play suggests that **Dota 2**'s approach may lead to a wider variety of viable strategies at the highest level of competition.

However, both games successfully maintain massive and dedicated player bases, indicating that both balancing philosophies have their merits and appeal to different player sensibilities. Further research utilizing the proposed experimental protocols could provide more definitive insights into the nuanced impacts of these differing approaches on the player experience and competitive integrity of each game.

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